3-Ethoxy-2,6-dinitropyridine
Overview
Description
3-Ethoxy-2,6-dinitropyridine is an organic compound with the molecular formula C₇H₇N₃O₅ It belongs to the class of nitropyridines, which are characterized by the presence of nitro groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,6-dinitropyridine typically involves the nitration of ethoxy-substituted pyridine derivatives. One common method is the reaction of 2-ethoxypyridine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and the use of solvents like sulfuric acid to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Safety measures are crucial due to the handling of strong acids and the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2,6-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as aliphatic amines in dipolar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) are used for the oxidation of the ethoxy group.
Major Products:
Nucleophilic Substitution: Formation of 2-anilino-3,5-dinitropyridine derivatives.
Reduction: Formation of 2,6-diamino-3-ethoxypyridine.
Oxidation: Formation of 2,6-dinitropyridine-3-carboxylic acid.
Scientific Research Applications
3-Ethoxy-2,6-dinitropyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-dinitropyridine involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the pyridine ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- 2-Ethoxy-3,5-dinitropyridine
- 2,6-Diamino-3,5-dinitropyridine
- 3,5-Dinitro-2,6-bispicrylamino pyridine (PYX)
Comparison: 3-Ethoxy-2,6-dinitropyridine is unique due to the presence of the ethoxy group at the 3-position, which influences its reactivity and chemical properties. Compared to 2-ethoxy-3,5-dinitropyridine, it has different substitution patterns, leading to variations in its chemical behavior.
Properties
IUPAC Name |
3-ethoxy-2,6-dinitropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-2-15-5-3-4-6(9(11)12)8-7(5)10(13)14/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOGXVYROGXAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309249 | |
Record name | 3-Ethoxy-2,6-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-13-3 | |
Record name | 3-Ethoxy-2,6-dinitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887571-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,6-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.